N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21F3N2O3S2 and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Applications : Benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride have been used as reagents for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This demonstrates the utility of related sulfonamide compounds in synthetic chemistry, especially in glycosylation reactions which are pivotal in drug synthesis and biochemical research (Crich & Smith, 2001).
Biological Activities
- Antimicrobial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown to possess antimicrobial properties. These studies highlight the potential of sulfonamide compounds in addressing bacterial infections, showcasing their importance in the development of new antimicrobial agents (Khalid et al., 2016).
Chemical Reactions and Mechanisms
- Chemical Reactions : The reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide leading to the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides underlines the versatility of sulfonamide compounds in organic synthesis. This provides a pathway for incorporating the (trifluoromethyl)thio group into complex molecules, which is of interest in the development of molecules with potential pharmacological activities (Xiao et al., 2013).
Properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S2/c19-18(20,21)26-15-3-5-16(6-4-15)28(24,25)22-9-12-23-10-7-14(8-11-23)17-2-1-13-27-17/h1-6,13-14,22H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNKKJAYTPMJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.